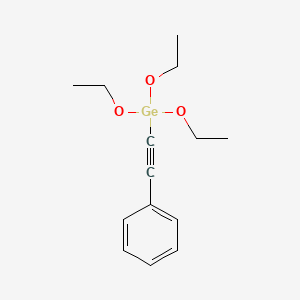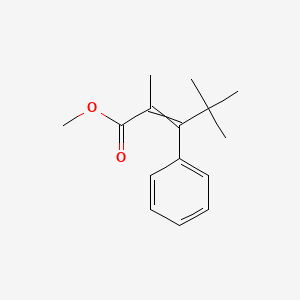![molecular formula C22H28N2 B14234291 Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis- CAS No. 279675-40-0](/img/structure/B14234291.png)
Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- is a complex organic compound that features a piperidine ring structure bonded to a biphenyl moiety. This compound is part of the larger family of piperidine derivatives, which are known for their significant roles in various chemical, biological, and industrial applications. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are widely studied for their diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine . The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboron or organostannane compounds .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine or its derivatives. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity . The biphenyl moiety can be introduced through scalable coupling reactions, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- undergoes several types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction: Reduction reactions can convert the biphenyl moiety to more saturated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidones, and biphenyl derivatives, which can be further utilized in pharmaceutical and industrial applications .
Aplicaciones Científicas De Investigación
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- involves its interaction with various molecular targets, including enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors in the central nervous system . Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Piperazine: Another piperidine derivative used in pharmaceuticals for its anthelmintic properties.
Pyridine: A simpler nitrogen-containing heterocycle used as a precursor in the synthesis of piperidine.
Uniqueness
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- is unique due to its combination of a piperidine ring and a biphenyl group, which imparts distinct chemical and biological properties. This structural combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
279675-40-0 |
|---|---|
Fórmula molecular |
C22H28N2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-[4-(4-piperidin-1-ylphenyl)phenyl]piperidine |
InChI |
InChI=1S/C22H28N2/c1-3-15-23(16-4-1)21-11-7-19(8-12-21)20-9-13-22(14-10-20)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 |
Clave InChI |
XANFUTWQDSWUHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


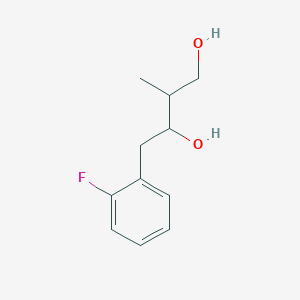
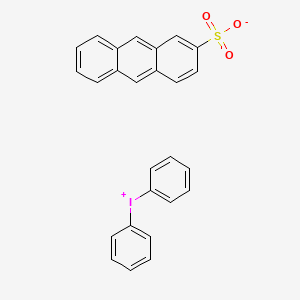
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
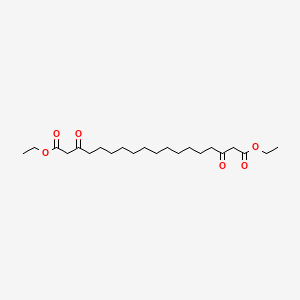
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)

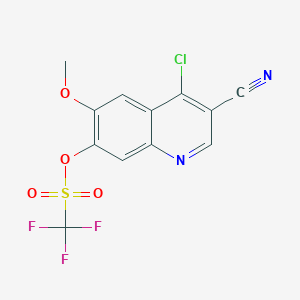
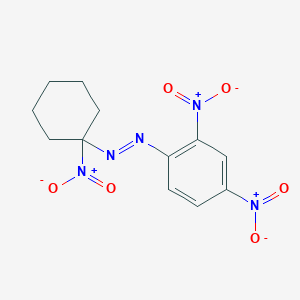

![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)
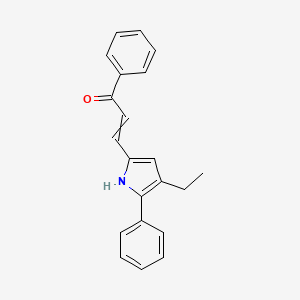
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
